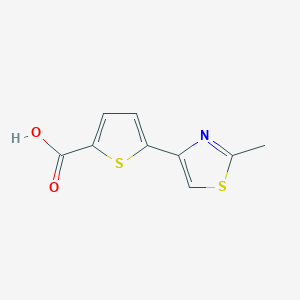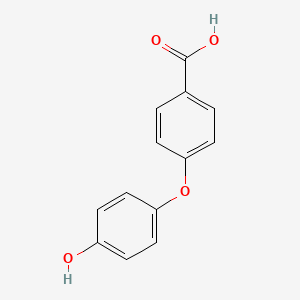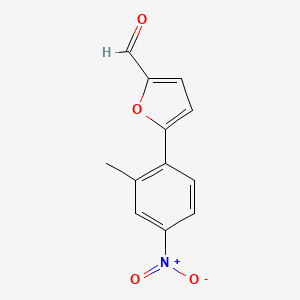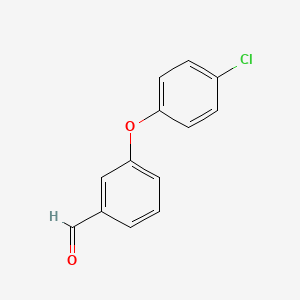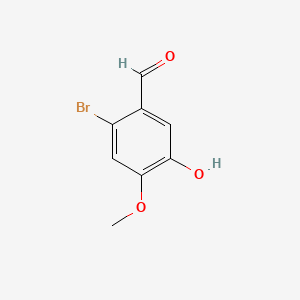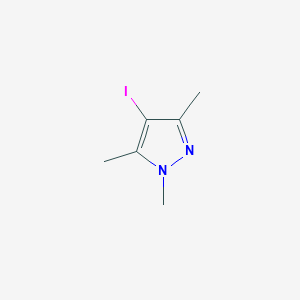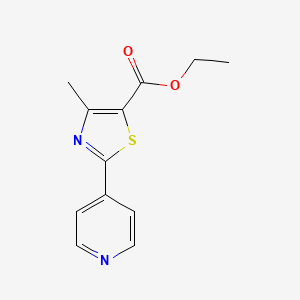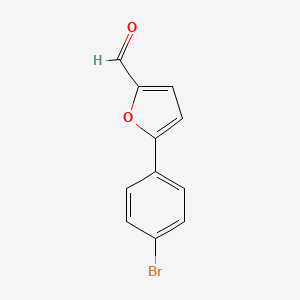
Ac-DEVD-AFC
Vue d'ensemble
Description
Ac-DEVD-AFC, also known as this compound, is a synthetic peptide substrate used primarily in the assay of caspase-3 activity. Caspase-3 is a crucial enzyme in the process of apoptosis, or programmed cell death. The compound is characterized by its fluorogenic properties, which allow it to emit fluorescence upon cleavage by caspase-3, making it a valuable tool in biochemical research .
Applications De Recherche Scientifique
Ac-DEVD-AFC is widely used in scientific research, particularly in the study of apoptosis. Its applications include:
Biochemistry: Used as a substrate in assays to measure caspase-3 activity, providing insights into the mechanisms of apoptosis.
Cell Biology: Employed in cell-based assays to study the role of caspase-3 in cell death and survival pathways.
Industry: Applied in the development of diagnostic kits for detecting caspase-3 activity in clinical samples.
Mécanisme D'action
Target of Action
The primary target of Ac-DEVD-AFC is caspase-3 , a cysteine-dependent protease . Caspase-3 plays a crucial role in the execution phase of cell apoptosis .
Mode of Action
This compound is a fluorogenic substrate for activated caspase-3 . The compound is cleaved between the aspartic acid (D) and the 7-amino-4-trifluoromethylcoumarin (AFC), releasing the fluorogenic AFC .
Biochemical Pathways
The cleavage of this compound by caspase-3 is part of the apoptosis pathway . Apoptosis is a process of programmed cell death that occurs in multicellular organisms . The release of AFC allows for the quantification of caspase activity, providing a measure of apoptosis .
Pharmacokinetics
It is known that the compound is insoluble in water but can be dissolved in dmso . The solubility of this compound in DMSO is at least 73 mg/mL .
Result of Action
The cleavage of this compound by caspase-3 results in the release of AFC . The released AFC can be detected by spectrofluorometry, with excitation at 400 nm and emission at 505 nm . This provides a quantifiable measure of caspase-3 activity and, by extension, the level of apoptosis in the cell .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and pH. The compound should be stored at -20°C to maintain its stability . The optimal conditions for the cleavage of this compound by caspase-3 are not well-documented, but it is likely that this process is most efficient under physiological conditions (i.e., body temperature and neutral pH).
Analyse Biochimique
Biochemical Properties
Ac-Asp-Glu-Val-Asp-AFC interacts with caspase-3, a crucial enzyme involved in apoptosis, or programmed cell death . The compound serves as a substrate for caspase-3, allowing the enzyme’s activity to be measured based on the fluorescence emitted upon cleavage of the substrate .
Cellular Effects
In cellular processes, Ac-Asp-Glu-Val-Asp-AFC is used to monitor the activity of caspase-3, thereby providing insights into the progression of apoptosis . As caspase-3 plays a key role in the execution phase of cell apoptosis, changes in its activity can significantly influence cell function .
Molecular Mechanism
At the molecular level, Ac-Asp-Glu-Val-Asp-AFC is cleaved by caspase-3 at the aspartic acid residue, releasing the AFC moiety . This cleavage results in fluorescence that can be measured, providing a quantitative readout of caspase-3 activity .
Temporal Effects in Laboratory Settings
The effects of Ac-Asp-Glu-Val-Asp-AFC can change over time in laboratory settings. The compound’s stability, degradation, and long-term effects on cellular function are important considerations in experimental design .
Metabolic Pathways
Ac-Asp-Glu-Val-Asp-AFC is involved in the metabolic pathway of apoptosis, specifically in the activation of caspase-3
Transport and Distribution
The transport and distribution of Ac-Asp-Glu-Val-Asp-AFC within cells and tissues are critical aspects of its function. The trifluoromethyl substituent of the fluorophore improves the membrane permeability of the substrate , which may influence its distribution within cells.
Subcellular Localization
The subcellular localization of Ac-Asp-Glu-Val-Asp-AFC is likely to be influenced by its role as a substrate for caspase-3, an enzyme that is typically localized in the cytoplasm
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ac-DEVD-AFC is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a resin-bound peptide chain. The reaction conditions typically include the use of coupling reagents such as HBTU or DIC, and deprotection steps using TFA. The final product is cleaved from the resin and purified using HPLC .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and consistency. The use of high-throughput purification techniques, such as preparative HPLC, ensures the high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Ac-DEVD-AFC primarily undergoes enzymatic cleavage reactions. When exposed to caspase-3, the peptide bond between the aspartic acid and the fluorophore (AFC) is cleaved, resulting in the release of the fluorescent 7-amino-4-trifluoromethylcoumarin (AFC) moiety .
Common Reagents and Conditions
The enzymatic cleavage of this compound is typically carried out in a buffer solution, such as HEPES buffer, at a pH of around 7.4. The presence of reducing agents like DTT and detergents like CHAPS can enhance the reaction. The reaction is monitored using a fluorimeter, with excitation and emission wavelengths set at 400 nm and 505 nm, respectively .
Major Products Formed
The primary product formed from the enzymatic cleavage of this compound is the fluorescent compound 7-amino-4-trifluoromethylcoumarin (AFC), which can be quantitatively measured to assess caspase-3 activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ac-Asp-Glu-Val-Asp-AMC: Another fluorogenic substrate for caspase-3, which releases 7-amino-4-methylcoumarin (AMC) upon cleavage.
Ac-Asp-Glu-Val-Asp-pNA: A chromogenic substrate for caspase-3, which releases p-nitroaniline (pNA) upon cleavage.
Z-Asp-Glu-Val-Asp-AFC: A similar fluorogenic substrate with a different protecting group (Z) on the N-terminus.
Uniqueness
Ac-DEVD-AFC is unique due to its high sensitivity and specificity for caspase-3. The trifluoromethyl substituent of the AFC moiety enhances its membrane permeability, making it particularly useful in cell-based assays .
Propriétés
IUPAC Name |
(4S)-4-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-3-carboxy-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]propan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34F3N5O13/c1-12(2)25(38-26(47)17(6-7-21(40)41)36-28(49)18(10-22(42)43)34-13(3)39)29(50)37-19(11-23(44)45)27(48)35-14-4-5-15-16(30(31,32)33)9-24(46)51-20(15)8-14/h4-5,8-9,12,17-19,25H,6-7,10-11H2,1-3H3,(H,34,39)(H,35,48)(H,36,49)(H,37,50)(H,38,47)(H,40,41)(H,42,43)(H,44,45)/t17-,18-,19-,25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZDRODOYEFEHGG-NUDCOPPTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34F3N5O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80942217 | |
| Record name | 7-(2-Carboxyethyl)-4-(carboxymethyl)-2,5,8,11-tetrahydroxy-13-(hydroxy{[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]imino}methyl)-10-(propan-2-yl)-3,6,9,12-tetraazapentadeca-2,5,8,11-tetraen-15-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80942217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
729.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201608-14-2 | |
| Record name | 7-(2-Carboxyethyl)-4-(carboxymethyl)-2,5,8,11-tetrahydroxy-13-(hydroxy{[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]imino}methyl)-10-(propan-2-yl)-3,6,9,12-tetraazapentadeca-2,5,8,11-tetraen-15-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80942217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Ac-DEVD-AFC acts as a substrate for specific caspases, primarily caspase-3 and to a lesser extent, caspase-7. [, ] These proteases recognize the DEVD (Asp-Glu-Val-Asp) peptide sequence within this compound and cleave the molecule at the aspartate residue. This cleavage separates the AFC (7-Amino-4-trifluoromethylcoumarin) fluorophore from the rest of the molecule, leading to increased fluorescence. [] The intensity of the fluorescence signal is directly proportional to the caspase activity, thus allowing researchers to quantify caspase activation. [] Given that caspase-3 is a key executioner caspase in apoptosis, increased this compound cleavage signifies heightened apoptotic activity. [, ]
ANone: The molecular formula for this compound is C26H26F3N5O10. Its molecular weight is 621.5 g/mol.
ANone: this compound finds application in various research settings:
- Quantifying caspase-3/7 activity: Researchers use this compound to measure the activity of caspase-3 and caspase-7 in cell lysates. This helps in studying apoptosis induced by diverse stimuli, including anticancer drugs. [, ]
- Evaluating the efficacy of anticancer therapies: The extent of this compound cleavage can be used to assess the effectiveness of anticancer treatments that induce apoptosis. []
A: While this compound exhibits high selectivity for caspase-3, it can be cleaved by other caspases, albeit with lower efficiency. [, ] Caspase-7 is known to cleave this compound, though at a slower rate than caspase-3. [] Some studies have also reported minor cleavage by caspase-2. [] Therefore, it's crucial to consider potential contributions from other caspases when interpreting experimental results, especially when investigating pathways involving multiple caspases.
A: Yes, researchers have identified Ac-VDTTD-AFC (Acetyl-Valyl-Aspartyl-Threonyl-Threonyl-Aspartyl-7-Amino-4-trifluoromethylcoumarin) as a more selective substrate for caspase-2. [, ] This peptide offers improved discrimination between caspase-2 and caspase-3 activities compared to this compound. Employing both this compound and Ac-VDTTD-AFC in parallel allows researchers to more accurately discern the individual activities of caspase-2 and caspase-3 in biological samples.
A: The mitochondrial pathway is a key mechanism of apoptosis. Studies use this compound to assess the functional integrity of this pathway. [] By stimulating cell lysates with cytochrome c and dATP (components that trigger the mitochondrial pathway) and measuring this compound hydrolysis, researchers can gauge the capacity of effector caspases to become activated. This approach helps identify potential defects in the mitochondrial pathway that might contribute to resistance to apoptosis-inducing agents, such as those used in chemotherapy. []
ANone: While this compound is a valuable tool, it has limitations:
- Limited specificity: As mentioned earlier, it's not entirely specific to caspase-3 and can be cleaved by other caspases. [, ]
A: Researchers investigating the anti-cancer properties of Scorpio water extract (SWE) utilized this compound to elucidate its mechanism of action in human hepatoma HepG2 cells. [] They observed that treating cells with SWE increased the cleavage of this compound, indicating caspase-3 activation. [] Further experiments revealed that this SWE-induced apoptosis involved mitochondrial damage, cytochrome C release, and caspase activation, highlighting the role of this compound in dissecting apoptotic pathways. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


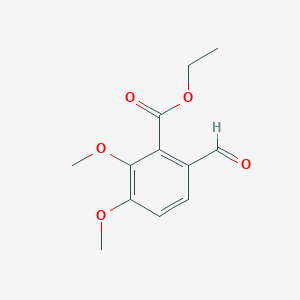
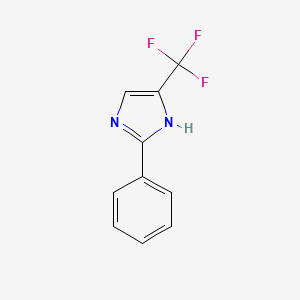
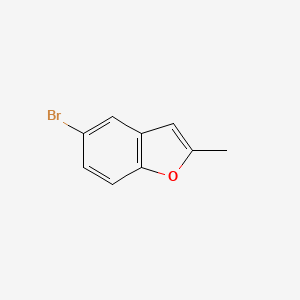

![N-[2-(Dimethylamino)-5-nitrophenyl]acetamide](/img/structure/B1330896.png)
